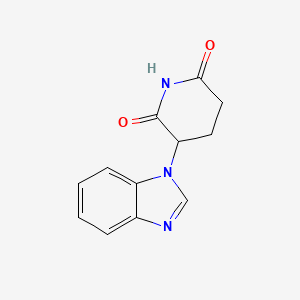
3-(1H-benzimidazol-1-yl)-2,6-piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-1-yl)-2,6-piperidinedione is a heterocyclic compound that contains both benzimidazole and piperidinedione moieties Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while piperidinedione is a versatile scaffold in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-2,6-piperidinedione typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with succinic anhydride in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the formation of the benzimidazole ring and the piperidinedione scaffold .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and other advanced techniques can also be employed to optimize reaction conditions and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzimidazol-1-yl)-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or amines under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
3-(1H-benzimidazol-1-yl)-2,6-piperidinedione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A well-known pharmacophore with a wide range of biological activities.
Piperidinedione: A versatile scaffold in medicinal chemistry with various applications.
Uniqueness
3-(1H-benzimidazol-1-yl)-2,6-piperidinedione is unique due to the combination of benzimidazole and piperidinedione moieties in a single molecule.
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-6-5-10(12(17)14-11)15-7-13-8-3-1-2-4-9(8)15/h1-4,7,10H,5-6H2,(H,14,16,17) |
Clé InChI |
BAKPTAUWMLOPKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13547424.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)

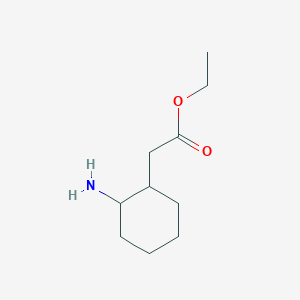
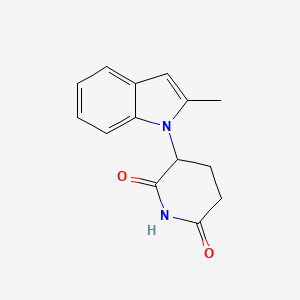
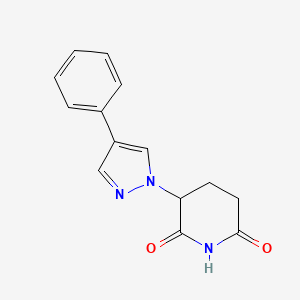

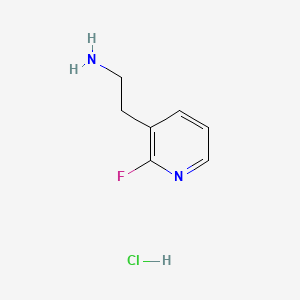
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)
